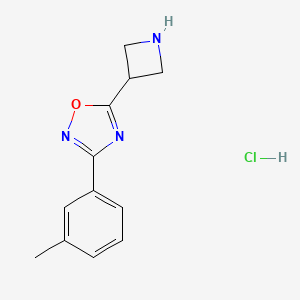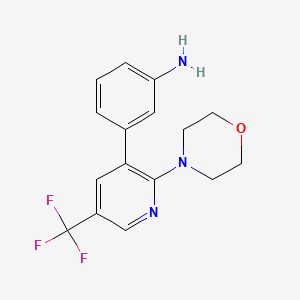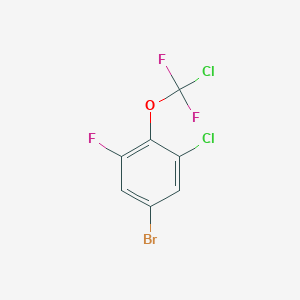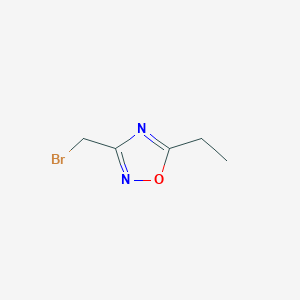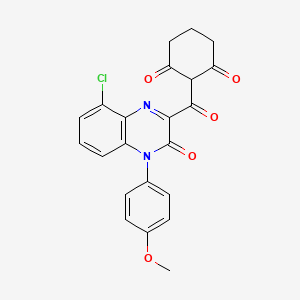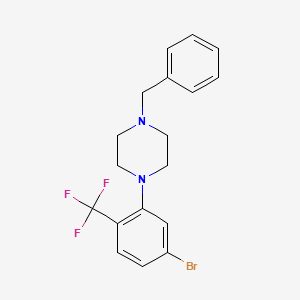![molecular formula C17H15F3N2O2 B1443810 (E)-3-[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-acrylic acid CAS No. 1311284-01-1](/img/structure/B1443810.png)
(E)-3-[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-acrylic acid
Übersicht
Beschreibung
(E)-3-[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-acrylic acid, abbreviated as (E)-DMTPA, is an organic compound that belongs to the class of compounds called pyridines. It is a versatile molecule that has found a wide range of applications in the fields of biology, chemistry, and materials science. It is also a useful reagent for the synthesis of various complex molecules.
Wissenschaftliche Forschungsanwendungen
Polymeric Structure Synthesis
- Synthesis in Two-Dimensional Polymeric Structures : (E)-3-[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-acrylic acid has been used in the synthesis of a two-dimensional polymeric structure. This structure was achieved under solvothermal conditions, forming helical chains connected to Co metal, highlighting its potential in creating complex molecular architectures (Can Zhao et al., 2016).
Crystal Structure Analysis
- Characterization in Crystal Structure : The compound has been utilized in the synthesis and characterization of various crystal structures. This includes its use in the study of the crystal structure of related compounds, demonstrating its importance in crystallography and material science (Liu Li-n, 2014).
Organic Synthesis and Characterization
- Organic Synthesis : It has been involved in the synthesis of 1,2,4-triazole-containing alkenoic acid derivatives, showing its role in the creation of novel organic compounds (B. Modzelewska-Banachiewicz et al., 2012).
Photophysical Studies
- Photophysical Property Studies : The compound's derivatives have been studied for their photophysical properties such as singlet absorption and fluorescence spectra. This indicates its potential in understanding light-matter interactions in various media (M. Gaber et al., 2011).
Material Science and Surface Chemistry
- Surface Chemistry Applications : The compound's derivatives have been used in surface chemistry, particularly in the study of electrostatic adsorption on gold surfaces. This highlights its applicability in the development of surface coatings and materials science (Valérie J. Gandubert et al., 2006).
Biomedical Applications
- Polymeric Compound Synthesis for Biomedical Use : Its derivatives have been used in the synthesis of radiation-induced poly vinyl alcohol/acrylic acid hydrogels, which have potential biomedical applications due to their enhanced antibacterial and antifungal properties (H. M. Aly et al., 2015).
Spectroscopic Characterization
- Spectroscopic Analysis : The compound has been used in the synthesis and spectroscopic characterization of substituted acrylonitriles, aiding in the understanding of the effects of various substituents on the electronic properties of acrylonitrile derivatives (M. Percino et al., 2011).
Solar Cell Applications
- Use in Dye-Sensitized Solar Cells : Derivatives of the compound have been applied in the study of bromide/tribromide electrolytes in dye-sensitized solar cells, showing its potential in renewable energy technologies (Omid Bagheri et al., 2015).
Eigenschaften
IUPAC Name |
(E)-3-[3-[6-(dimethylamino)-4-(trifluoromethyl)pyridin-2-yl]phenyl]prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F3N2O2/c1-22(2)15-10-13(17(18,19)20)9-14(21-15)12-5-3-4-11(8-12)6-7-16(23)24/h3-10H,1-2H3,(H,23,24)/b7-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFKDZXAQCOSXJR-VOTSOKGWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC(=CC(=N1)C2=CC=CC(=C2)C=CC(=O)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC(=CC(=N1)C2=CC=CC(=C2)/C=C/C(=O)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-acrylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



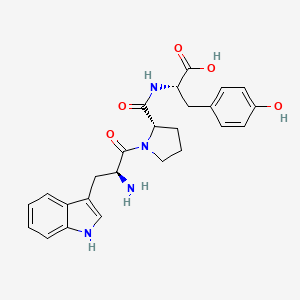
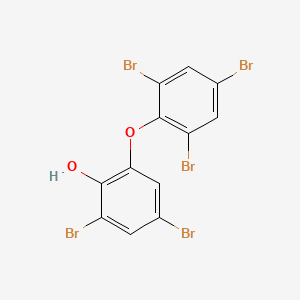
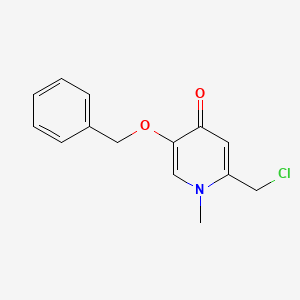
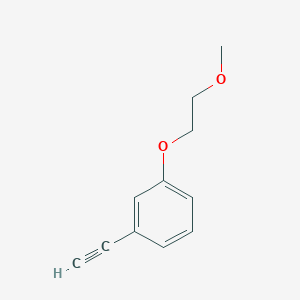
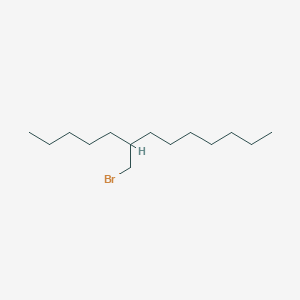
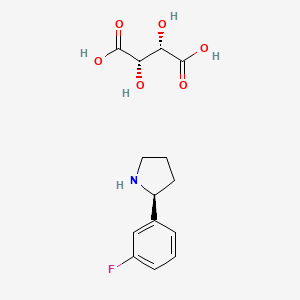
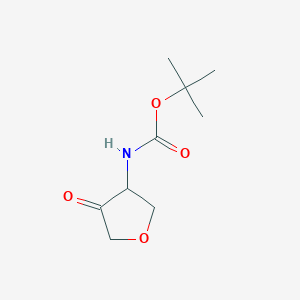
![2-bromo-6-methyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B1443739.png)
